4,5-Dibromo-2,3-difluorothiophenol
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Suzuki–Miyaura cross-coupling . The synthesis of the initial dibromo derivatives and their further functionalization using nucleophilic substitution reactions of bromide anions as well as cross-coupling reactions are common .Molecular Structure Analysis
The molecular structure of “4,5-Dibromo-2,3-difluorothiophenol” can be determined using methods like restricted Hartree–Fock and density functional theory . These methods can be used to calculate optimized parameters such as dipole moment, average polarizability, anisotropic polarizability, and first-order molecular hyperpolarizability .Chemical Reactions Analysis
The chemical reactions involving “4,5-Dibromo-2,3-difluorothiophenol” could be similar to those of other dibromo compounds. For instance, 2,5-Dibromo-3,4-dinitrothiophene is useful in the Pd catalyzed Stille coupling to make conjugated thiophene oligomers or co-oligomers .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,5-Dibromo-2,3-difluorothiophenol” can be analyzed using various methods. For instance, the properties such as dipole moment, average polarizability, anisotropic polarizability, first-order molecular hyperpolarizability, electric susceptibility, linear refractive index, dielectric constant, energy band gap, zero-point vibrational energy, total electronic energy, Gibbs free energy, enthalpy, molar heat capacity at constant volume, and entropy can be calculated using restricted Hartree–Fock and density functional theory .Safety and Hazards
properties
IUPAC Name |
4,5-dibromo-2,3-difluorobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2S/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZURFLEHDKTIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)F)F)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromo-2,3-difluorothiophenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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